molecular formula C9H13N3O2 B13066393 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid

2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid

Cat. No.: B13066393
M. Wt: 195.22 g/mol
InChI Key: JETPJUDLNIDBDR-UHFFFAOYSA-N
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Description

2-(3-Amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid (CAS 1495589-00-8) is a chemical building block of significant interest in medicinal chemistry. It features a tetrahydroindazole core, a scaffold recognized for its conformational restriction and broad spectrum of biological properties . The compound's structure, which includes a 3-amino group and an acetic acid side chain, makes it a versatile intermediate for the synthesis of more complex molecules. Researchers value this tetrahydroindazole derivative for its potential in various drug discovery applications. The tetrahydroindazole scaffold is present in compounds studied as sigma receptor ligands, which are relevant for central nervous system (CNS) disorders and cancer . Furthermore, similar amino-functionalized tetrahydroindazole derivatives have been designed and evaluated as conformational mimics of colchicine-site inhibitors, demonstrating antiproliferative activity against selected cancer cell lines . This compound is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory environment.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

2-(3-amino-4,5,6,7-tetrahydroindazol-2-yl)acetic acid

InChI

InChI=1S/C9H13N3O2/c10-9-6-3-1-2-4-7(6)11-12(9)5-8(13)14/h1-5,10H2,(H,13,14)

InChI Key

JETPJUDLNIDBDR-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=C2C1)N)CC(=O)O

Origin of Product

United States

Preparation Methods

Cyclization of 3-Amino-3-(2-nitrophenyl)propanoic Acids (Cascade N–N Bond Forming Reaction)

A highly efficient method involves the base-catalyzed cyclization of 3-amino-3-(2-nitrophenyl)propanoic acids under microwave irradiation. This cascade reaction forms the indazole ring by intramolecular N–N bond formation, yielding the tetrahydroindazole acetic acid scaffold.

  • Reaction Conditions: Heating at 150 °C in alcohol solvents (methanol, ethanol) with a base.
  • Yields: Good to excellent yields (often >70%) for unsubstituted and alkoxy-substituted derivatives.
  • Mechanism: Involves initial formation of a nitroso intermediate, intramolecular cyclization, enolization, and nucleophilic addition of the solvent alcohol to form the alkoxy-substituted product.
  • Versatility: The method tolerates various substituents on the aromatic ring and allows synthesis of hydroxy, alkoxy, and unsubstituted derivatives by choosing the appropriate nucleophile/solvent.

This method was validated by X-ray crystallography and LC-MS analysis confirming the structure and purity of the products.

Lewis Acid-Promoted Cyclization of Cycloalkanones with Hydrazones

Another approach uses Lewis acid catalysis to promote the reaction between cycloalkanones and hydrazones, forming tetrahydroindazole derivatives.

  • Starting Materials: Cycloalkanones and hydrazones.
  • Catalyst: Lewis acids such as BF3·OEt2.
  • Outcome: Formation of 2,3-diaryl-4,5,6,7-tetrahydro-1H-indazoles, which can be further functionalized.
  • Subsequent Steps: Reduction of nitro precursors to amino derivatives using Fe/HCl in EtOH/H2O.
  • Yields: Moderate to good yields (25–75%) reported for amino derivatives.
  • Stereochemistry: The method allows control over cis/trans isomers, which can be distinguished by NMR chemical shifts.

Acylation and Cyclization from 1,4-Dioxaspiro[4.5]decan-8-one

This method involves:

  • Acylation of 1,4-dioxaspiro[4.5]decan-8-one with diethyloxalate using lithium diisopropylamide (LDA) at low temperature.
  • Cyclization with propyl hydrazine to form the tetrahydroindazole ring.
  • Hydrolysis of the ester to the corresponding acid.
  • Optional amide coupling and reductive amination for further functionalization.

  • Yields: Cyclization step yields around 82%, hydrolysis 84%.

  • Advantages: Allows for diverse N-substitutions and modification of the tetrahydroindazole core.
  • Applications: Used in the preparation of selective sigma-2 receptor ligands and other biologically active compounds.

Comparative Data Table of Preparation Methods

Method Key Steps Reaction Conditions Yield Range (%) Advantages Limitations
Cascade N–N bond forming cyclization Microwave-assisted cyclization of 3-amino-3-(2-nitrophenyl)propanoic acids 150 °C, base, alcohol solvent 70–90 High yield, versatile, mild conditions Requires microwave setup
Lewis acid-promoted cyclization Cycloalkanone + hydrazone, reduction of nitro precursors Lewis acid catalyst, reflux with Fe/HCl 25–75 Control of stereochemistry Moderate yields, multistep
Acylation and cyclization from spiroketone Acylation with diethyloxalate, hydrazine cyclization, ester hydrolysis LDA at −78 °C, hydrazine, hydrolysis 68–84 Enables diverse substitutions Requires low temperature control

Detailed Research Findings

  • The cascade cyclization method provides a rapid and efficient route to indazole acetic acids with the possibility to introduce various substituents, which is valuable for drug discovery programs focusing on scaffold diversity.
  • Lewis acid-promoted methods allow the synthesis of tetrahydroindazole derivatives with controlled stereochemistry, important for biological activity studies. The reduction step to amino derivatives is crucial for obtaining the target compound.
  • The spiroketone-based method is notable for its ability to introduce different amide groups and to perform reductive amination, expanding the chemical space of tetrahydroindazole derivatives.
  • Analytical techniques such as NMR (including chemical shift analysis for stereoisomers), LC-MS, and X-ray crystallography are essential for confirming the structure and purity of the synthesized compounds.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and various substituted indazole compounds, which can be further utilized in medicinal chemistry .

Scientific Research Applications

Biological Activities

Research indicates that compounds related to indazoles exhibit a range of biological activities, including:

  • Anticancer Properties : Some derivatives have shown promise in inhibiting cancer cell proliferation by targeting specific receptors involved in tumor growth.
  • Anti-inflammatory Effects : Indazole derivatives may inhibit the activity of cyclooxygenase enzymes, leading to reduced production of inflammatory mediators.
  • Neuroprotective Effects : Compounds in this class have been investigated for their potential to protect neuronal cells from damage, suggesting applications in treating neurodegenerative diseases.

Scientific Research Applications

The applications of 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid can be categorized as follows:

Medicinal Chemistry

This compound serves as a scaffold for the development of new pharmaceuticals. Its ability to interact with sigma receptors has been explored for drug discovery, particularly in the context of central nervous system disorders and cancer therapies.

Drug Design and Development

The structure-activity relationship (SAR) studies have been crucial in optimizing the potency and selectivity of derivatives aimed at sigma receptors. For instance, modifications at specific positions on the indazole ring can enhance binding affinity and therapeutic efficacy against various targets .

Biological Research

Researchers utilize this compound to study its mechanisms of action within biological systems. Understanding how it interacts with cellular pathways can lead to insights into disease mechanisms and potential therapeutic strategies.

Case Studies

Several studies illustrate the applications of this compound:

  • Sigma Receptor Ligands : A study developed a series of tetrahydroindazole compounds that demonstrated high potency and selectivity for sigma receptors. The findings suggest that compounds similar to 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid could serve as valuable tools in pharmacological research .
  • Anticancer Activity : In vitro studies have shown that certain derivatives exhibit significant cytotoxic effects on various cancer cell lines. These findings highlight the potential role of indazole derivatives in cancer treatment strategies.
  • Neuroprotective Studies : Research has indicated that compounds in this class may protect against oxidative stress-induced neuronal damage, suggesting therapeutic potential for neurodegenerative conditions .

Summary Table of Applications

Application AreaDescriptionExample Findings
Medicinal ChemistryScaffold for drug development targeting sigma receptorsEnhanced potency through structural modifications
Drug DesignOptimization through structure-activity relationship studiesSelective sigma receptor ligands identified
Biological ResearchMechanistic studies on cellular interactionsNeuroprotective effects observed
Anticancer ActivityCytotoxic effects on cancer cell linesSignificant inhibition of tumor growth

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Synthesis Method/Applications Key Differences from Target Compound Reference(s)
2-((3-(Ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)amino)acetic acid Ethoxycarbonyl group on benzo[b]thiophene ring; thiophene instead of indazole Synthesized via Petasis reaction (HFIP, molecular sieves); potential intermediate for drug discovery Heterocycle (thiophene vs. indazole), lack of amino group, presence of ethoxycarbonyl
2-(7-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid Fmoc-protected amino group at position 7; acetic acid at position 2 Purity 95%; likely used in peptide synthesis as a protected building block Amino group position (7 vs. 3), Fmoc protection enhancing stability during solid-phase synthesis
Acetic acid, [[2-chloro-5-(3-chloro-4,5,6,7-tetrahydro-2H-indazol-2-yl)-4-fluorobenzoyl]thio]-, 2-methoxyethyl ester Chloro/fluoro-substituted benzoyl-thioester; methoxyethyl ester Structural analog with thioester linkage; potential prodrug or enzyme inhibitor Thioester functionality, esterification of acetic acid, halogenated aromatic ring
3-Methyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxylic acid Methyl group at position 3; carboxylic acid at position 5 Similarity score 0.98 (CAS database); possible use in metalloprotease inhibition Carboxylic acid position (5 vs. 2), methyl vs. amino group at position 3
tert-Butyl 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetate tert-Butyl ester protection of acetic acid Intermediate in organic synthesis; enhances lipophilicity for cell permeability studies Esterified acetic acid (improved stability/lipophilicity vs. free carboxylic acid)

Structural and Functional Insights

Impact of Substituents

  • Tetrahydroindazole Core : Increased flexibility vs. aromatic indazoles, possibly affecting pharmacokinetic properties like metabolic stability.
  • Acetic Acid Moiety : Enables salt formation for solubility optimization, contrasting with esterified derivatives (e.g., tert-butyl ester in ).

Biological Activity

2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid, with the CAS number 1495589-00-8, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

  • Molecular Formula : C9_9H13_{13}N3_3O2_2
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 1495589-00-8

1. Cytotoxicity

Research indicates that compounds related to indazole structures can exhibit varying degrees of cytotoxicity against different cell lines. In studies focusing on similar indazole derivatives, no significant cytotoxic effects were observed at concentrations up to 100 µM in eukaryotic cell viability assays . The specific cytotoxicity profile of 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid remains to be fully elucidated.

2. Anti-Virulence Activity

Recent studies have highlighted the potential of indazole derivatives in anti-virulence applications. For instance, compounds with similar structures have shown promising results in inhibiting biofilm formation and virulence factor production in bacterial pathogens . Although specific data on 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid is limited, its structural characteristics suggest potential efficacy in these areas.

3. Dopamine Receptor Agonism

Indazole derivatives have been explored for their interactions with dopamine receptors. A related study identified potent agonist activity at the D3 dopamine receptor for similar compounds . The implications of this activity could extend to neurological applications and treatment strategies for disorders involving dopamine dysregulation.

Case Study 1: Anti-Virulence Evaluation

In a study evaluating the anti-biofilm properties of indazole derivatives, several compounds exhibited significant inhibition of biofilm formation at concentrations as low as 20 µM. The study emphasized the importance of structural modifications in enhancing anti-virulence activity . While direct studies on 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid are scarce, its structural analogs provide a basis for hypothesizing similar effects.

Case Study 2: Cytotoxicity Assessment

A comparative analysis of various indazole derivatives revealed that while some exhibited moderate cytotoxicity against cancer cell lines (IC50_{50} values ranging from 10 µM to over 100 µM), others showed no significant effects at comparable concentrations . This highlights the need for targeted studies on 2-(3-amino-4,5,6,7-tetrahydro-2H-indazol-2-yl)acetic acid to determine its specific cytotoxic profile.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
CytotoxicityNo significant cytotoxicity at ≤100 µM
Anti-VirulencePotential inhibition of biofilm formation
Dopamine Receptor AgonismPotent activity at D3 receptor

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